molecular formula C11H16N2O6 B15053594 (S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B15053594
M. Wt: 272.25 g/mol
InChI Key: CKUBHJSUJRDOFY-TVHYDSGVSA-N
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Description

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyridine ring and a dihydroxysuccinate moiety. Its distinct configuration and functional groups make it a valuable subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the EthanaMine Group: The ethanaMine group is introduced via nucleophilic substitution reactions.

    Formation of the Dihydroxysuccinate Moiety: This step involves the oxidation of suitable intermediates to introduce the dihydroxysuccinate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(pyridin-2-yl)ethanaMine (2R,3R)-2,3-dihydroxysuccinate: This is the enantiomer of the compound and has different stereochemistry.

    1-(pyridin-2-yl)ethanaMine: Lacks the dihydroxysuccinate moiety, resulting in different chemical properties.

    2,3-dihydroxysuccinate: Lacks the pyridine ring and ethanaMine group.

Uniqueness

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-pyridin-2-ylethanamine

InChI

InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m00/s1

InChI Key

CKUBHJSUJRDOFY-TVHYDSGVSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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